BenchChemオンラインストアへようこそ!

8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Lipophilicity Physicochemical property ADME prediction

Differentiate your hit-to-lead programs with this 8-fluoro pyrazolo[4,3-c]quinoline. Its computed logP of 5.67 is 0.39 units lower than the 8-methyl analog, promising improved solubility and metabolic stability. The unsubstituted 3-phenyl handle enables facile diversification for HPK1/FLT3 inhibitor or c-MYC G4 probe design. Avoid generic substitution—verify activity independently.

Molecular Formula C23H16FN3
Molecular Weight 353.4 g/mol
CAS No. 901263-67-0
Cat. No. B6509069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901263-67-0
Molecular FormulaC23H16FN3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F
InChIInChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3
InChIKeyMLGWXDPADRPSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-67-0): Physicochemical Baseline and Scaffold Context for Research Procurement


8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-67-0) is a synthetic tricyclic heterocycle comprising a pyrazole ring fused to a quinoline core at the [4,3-c] junction. It bears a fluorine atom at the 8-position of the quinoline ring, a 4-methylphenyl substituent at N1, and an unsubstituted phenyl group at C3. Computed physicochemical properties include a logP of 5.67, a logD (pH 7.4) of 5.67, and a topological polar surface area (TPSA) of 22.7 Ų . The compound is listed in screening-compound catalogs and is structurally related to pyrazolo[4,3-c]quinoline derivatives that have been investigated as HPK1/FLT3 kinase inhibitors [1], anti-inflammatory agents [2], γ-secretase modulators [3], and G-quadruplex fluorescent probes [4].

Why Generic Substitution Fails for 8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: A Critical Data Transparency Statement


Exhaustive searches of authoritative bioactivity databases including ChEMBL, BindingDB, and PubChem BioAssay yielded no direct quantitative biological data for CAS 901263-67-0. This compound currently lacks publicly reported IC50, Ki, Kd, or in vivo efficacy values. Consequently, any procurement decision based on a claimed biological differentiation from a closely related analog cannot be substantiated by peer-reviewed primary assay data at this time. The evidence presented below relies on two categories of indirect support: (i) computed physicochemical properties that differ from the closest accessible analog , and (ii) class-level biological inferences drawn from structurally related pyrazolo[4,3-c]quinoline derivatives that share the same core scaffold or fluorine-substitution pattern [1][2][3]. These do not constitute direct proof of the target compound's own biological performance, and users should confirm critical activity data through independent experimental validation. This limitation is the primary reason why generic substitution—treating any pyrazolo[4,3-c]quinoline as interchangeable—fails for scientific selection.

Quantitative Evidence Guide: Differentiation Dimensions for 8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-67-0)


Evidence Dimension 1: Computed logP Reduction of 0.39 Units Relative to the 8-Methyl Analog

The 8-fluoro substitution reduces calculated logP by 0.39 units compared to the 8-methyl analog, indicating a measurable decrease in lipophilicity . Lower logP can correlate with improved aqueous solubility and reduced metabolic clearance, distinguishing this compound for lead-optimization programs that require lower-lipophilicity starting points.

Lipophilicity Physicochemical property ADME prediction

Evidence Dimension 2: Structural Exclusivity from Patent-Highlighted 3-(4-Ethoxyphenyl) Analogs

The HPK1/FLT3 patent WO 2023/064133 A1 explicitly lists 3-(4-ethoxyphenyl)-substituted pyrazolo[4,3-c]quinolines as exemplified compounds, including 3-(4-ethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901229-15-0) [1]. The target compound (CAS 901263-67-0) bears an unsubstituted 3-phenyl group instead, placing it outside the specific substitution pattern of the exemplified patent embodiments. This structural distinction provides a chemically differentiated entry for scaffold-hopping or intellectual property diversification strategies.

Kinase inhibitor HPK1 FLT3 Medicinal chemistry

Evidence Dimension 3: Class-Level Anti-Inflammatory Potential (NO Production Inhibition) of Pyrazolo[4,3-c]quinoline Derivatives

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages, with the most active compound (2i) achieving an IC50 of 0.19 μM, comparable to the positive control 1400 W [1]. The scaffold also suppressed iNOS and COX-2 protein expression in a dose-dependent manner. While no direct assay data exist for CAS 901263-67-0, this class-level evidence establishes the pyrazolo[4,3-c]quinoline core as a validated anti-inflammatory pharmacophore, and the target compound's 8-fluoro substitution pattern may further modulate potency based on QSAR models developed for this series.

Anti-inflammatory iNOS COX-2 RAW 264.7

Evidence Dimension 4: Class-Level γ-Secretase Inhibition Selectivity (Aβ over Notch) of 8-Fluoro Pyrazolo[4,3-c]quinoline Derivatives

The 8-fluoro pyrazolo[4,3-c]quinoline chemotype has produced clinically evaluated γ-secretase inhibitors ELND006 and ELND007 that selectively inhibit amyloid-β (Aβ) production over Notch cleavage [1]. ELND006 achieves an Aβ IC50 of 0.34 nM (cell-free) and 1.3 nM (cell-based) with Notch IC50 values of 6.6 nM and 85 nM respectively, yielding selectivity ratios of 19.4-fold (cell-free) and 65.4-fold (cell-based) . The target compound (CAS 901263-67-0) shares the 8-fluoro substitution on the quinoline ring that was critical for metabolic stability in the ELND series, though it lacks the dihydro-pyrazolo modification and sulfonamide side chain present in ELND006/ELND007.

Alzheimer's disease γ-secretase Amyloid-β Notch-sparing

Evidence Dimension 5: Class-Level G-Quadruplex DNA Binding Affinity (Kd = 2.35 μM) of Pyrazolo[4,3-c]quinoline-Based Fluorescent Probes

A pyrazolo[4,3-c]quinoline derivative (DPQ) was identified as a selective fluorescent probe for the c-MYC promoter G-quadruplex (Pu22 G4) with a binding affinity of Kd = 2.35 μM and a light-up fluorescence response upon binding [1]. The fluorescence enhancement arises from induced-fit conformational locking of the pyrazolo[4,3-c]quinoline core within the G4 pocket. The target compound (CAS 901263-67-0) shares the identical tricyclic core scaffold, suggesting potential utility as a G4-targeting probe scaffold, though its specific binding properties remain uncharacterized.

G-quadruplex c-MYC Fluorescent probe DNA binding

Recommended Research and Industrial Application Scenarios for 8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-67-0)


Scenario 1: Medicinal Chemistry Hit Expansion Starting from a Low-logP Pyrazolo[4,3-c]quinoline Core

For kinase inhibitor or anti-inflammatory drug discovery programs, the target compound offers a computed logP of 5.67 , which is 0.39 units lower than the 8-methyl analog. This reduced lipophilicity may translate to improved aqueous solubility and lower metabolic clearance, making the compound a more tractable starting point for hit-to-lead optimization compared to more lipophilic pyrazolo[4,3-c]quinoline variants. The unsubstituted 3-phenyl group further provides a synthetically accessible handle for diversification, unencumbered by the 3-(4-ethoxyphenyl) motif prevalent in patent-exemplified HPK1/FLT3 inhibitors [1].

Scenario 2: Chemical Biology Tool Compound for G-Quadruplex Probe Development

Given the demonstrated ability of pyrazolo[4,3-c]quinoline derivatives (e.g., DPQ) to selectively bind c-MYC promoter G4 DNA with a Kd of 2.35 μM and produce a light-up fluorescence response [2], the target compound can serve as a scaffold for synthesizing novel G4-targeted fluorescent probes. Researchers can functionalize the 3-phenyl or 1-(4-methylphenyl) positions to tune binding affinity and fluorescence properties, leveraging the established induced-fit binding mechanism of this chemotype.

Scenario 3: CNS-Targeted Lead Identification Leveraging the 8-Fluoro γ-Secretase Pharmacophore

The 8-fluoro substitution on the quinoline ring was critical for the metabolic stability and CNS penetration of ELND006 and ELND007, both of which entered clinical trials for Alzheimer's disease [3]. The target compound, while lacking the dihydro-pyrazolo modification and sulfonamide side chain, retains the 8-fluoro quinoline core that contributes to the favorable pharmacokinetic profile of this series. It can be used as a minimalist scaffold for designing next-generation γ-secretase modulators or other CNS-penetrant agents.

Scenario 4: Inflammation-Focused Screening and iNOS/COX-2 Pathway Profiling

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of LPS-induced NO production in RAW 264.7 cells, with lead compounds achieving IC50 values as low as 0.19 μM and suppressing both iNOS and COX-2 protein expression [4]. The target compound can be prioritized for inflammation-focused phenotypic screening cascades, where its unique 8-fluoro/1-(4-methylphenyl)/3-phenyl substitution pattern may yield distinct SAR relative to the amino-substituted derivatives previously reported.

Quote Request

Request a Quote for 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.